Santamarin Demonstrates 2.2-Fold Superior Cytotoxicity Against L1210 Leukemia Cells Compared to 9β-Acetoxycostunolide
In a direct head-to-head comparison of three sesquiterpene lactones isolated from Cyathocline purpurea, Santamarin (compound 1) exhibited an IC50 of 0.41 μg/mL against L1210 murine leukemia cells, representing 2.2-fold greater potency than 9β-acetoxycostunolide (IC50 = 0.89 μg/mL) and 1.4-fold greater potency than 9β-acetoxyparthenolide (IC50 = 0.59 μg/mL) under identical assay conditions [1]. This quantitative superiority positions Santamarin as the most potent cytotoxic agent among the three co-isolated sesquiterpene lactones in this leukemia model.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.41 μg/mL |
| Comparator Or Baseline | 9β-acetoxycostunolide: 0.89 μg/mL; 9β-acetoxyparthenolide: 0.59 μg/mL |
| Quantified Difference | 2.2-fold more potent vs. 9β-acetoxycostunolide; 1.4-fold more potent vs. 9β-acetoxyparthenolide |
| Conditions | L1210 murine leukemia cell line; cytotoxicity assay |
Why This Matters
For researchers investigating leukemia cell cytotoxicity, Santamarin provides the highest potency among structurally related sesquiterpene lactones from this botanical source, enabling lower effective concentrations and potentially reduced off-target effects in mechanistic studies.
- [1] Li, Z. Q., Ma, G. Y., Luo, L., & Zhang, X. T. (2006). Sesquiterpene Lactones from Cyathocline purpurea. Chemical Journal of Chinese Universities, 27(5), 793-796. View Source
